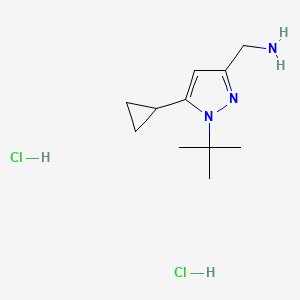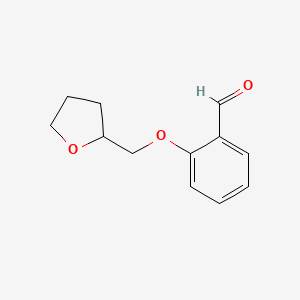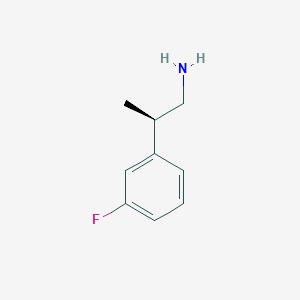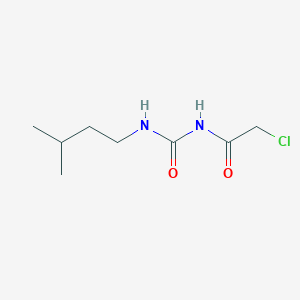![molecular formula C25H21N5O2S B2509565 2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 896798-26-8](/img/structure/B2509565.png)
2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic rings, including quinazolinone and pyridopyrimidinone moieties, which are common in pharmacologically active compounds. The presence of a methoxyphenyl group suggests potential interactions with biological targets, while the sulfanylmethyl linker may influence its binding properties and solubility.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, the condensation of o-aminobenzamides with aromatic aldehydes using catalytic InCl3 has been reported to yield 2-aryl quinazolin-4(3H)-ones . Additionally, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation has been described, where bromo or iodo benzoate esters react with amidines to afford substituted quinazolin-4(3H)-ones . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The regioselective sulfonylation of quinazolin-4(3H)-ones has been studied, indicating that substituents at the 2-position can direct the sulfonyl group to different positions on the ring system due to steric and electronic effects . This suggests that the molecular structure of the compound would be influenced by the position and nature of its substituents, which could affect its biological activity.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, the sulfonylation of quinazolin-4(3H)-ones can lead to N- to O-sulfonyl migration, a process that can be influenced by the substituents present on the molecule . Additionally, the synthesis of pyrrolo[2,3-d]pyrimidines involves oxidative addition reactions and deprotection steps . These reactions are indicative of the reactivity of the quinazolinone core and suggest that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically confers good stability and potential for varied interactions with biological targets. The solubility, melting point, and other physicochemical properties would be determined by the specific functional groups and substituents present on the compound. While the provided papers do not give explicit details on the physical and chemical properties of the compound , the reported synthesis and evaluation of similar compounds suggest that it may possess properties conducive to biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Medicinal Chemistry :
- The compound has been utilized in the synthesis of quinazolin-4(3H)-ones, which are important in medicinal chemistry for their potential applications in drug development (Li et al., 2013).
Potential Antimicrobial Agents :
- Some derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents. Their structures were determined through chemical reactions and spectral studies, showing promise in combating bacterial and fungal infections (Holla et al., 2006).
Inhibitors in Cancer and Bacterial Treatments :
- Novel derivatives of the compound were synthesized as inhibitors of thymidylate synthase, showing potential as antitumor and antibacterial agents. These derivatives were evaluated against various human and bacterial enzymes, demonstrating their significance in the development of new therapies for cancer and bacterial infections (Gangjee et al., 1996).
Use in Developing Tyrosine Kinase Inhibitors :
- Research indicates the use of similar compounds in the development of tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor. These inhibitors are vital in cancer therapy, specifically in treating tumors that involve abnormal tyrosine kinase activity (Rewcastle et al., 1996).
Synthesis of Anti-Inflammatory Compounds :
- Studies have shown the synthesis of new derivatives that exhibit significant anti-inflammatory activities, which can be compared to existing anti-inflammatory drugs. This application is crucial in developing new medications to treat inflammation-related disorders (Fahmy et al., 2012).
Imaging in Parkinson's Disease :
- The compound has been used in the synthesis of potential PET agents for imaging of the LRRK2 enzyme in Parkinson's disease, indicating its role in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Eigenschaften
IUPAC Name |
2-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-32-19-11-9-17(10-12-19)15-26-24-20-6-2-3-7-21(20)28-25(29-24)33-16-18-14-23(31)30-13-5-4-8-22(30)27-18/h2-14H,15-16H2,1H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQWXSREBNGPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid](/img/structure/B2509482.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

![7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2509486.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2509489.png)


![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B2509498.png)


![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)
